
4-Chlorophenylzinc bromide, 0.50 M in THF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorophenylzinc bromide (4-CPZB) is an organobromine compound that is used in a variety of laboratory experiments. It is a colorless liquid with a melting point of -45 °C and a boiling point of 153 °C. 4-CPZB is soluble in organic solvents such as THF, ether, and acetone, and is insoluble in water. It is a strong Lewis acid and is used as a reagent for the synthesis of organic compounds, as well as for catalyzing reactions. It is also used in organic photochemistry and in the synthesis of various pharmaceuticals.
Scientific Research Applications
4-Chlorophenylzinc bromide, 0.50 M in THF has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of various organic compounds, as well as in the synthesis of pharmaceuticals. It has also been used in organic photochemistry and in the synthesis of dyes and pigments. In addition, 4-Chlorophenylzinc bromide, 0.50 M in THF has been used in the synthesis of a variety of polymers, such as polyurethanes and polystyrenes.
Mechanism Of Action
4-Chlorophenylzinc bromide, 0.50 M in THF acts as a Lewis acid, meaning that it can accept a pair of electrons from a Lewis base. This allows it to catalyze a variety of reactions, such as nucleophilic substitution, electrophilic addition, and elimination reactions. The Lewis acidity of 4-Chlorophenylzinc bromide, 0.50 M in THF also allows it to act as a catalyst for the formation of covalent bonds between organic molecules.
Biochemical and Physiological Effects
4-Chlorophenylzinc bromide, 0.50 M in THF has no known biochemical or physiological effects. It is not known to be toxic and is not considered to be a carcinogen. However, it is important to note that 4-Chlorophenylzinc bromide, 0.50 M in THF should be handled with care, as it is corrosive and can cause skin irritation.
Advantages And Limitations For Lab Experiments
The main advantage of using 4-Chlorophenylzinc bromide, 0.50 M in THF in laboratory experiments is its ability to catalyze a variety of reactions. It is also relatively easy to synthesize and is not toxic. However, it is important to note that 4-Chlorophenylzinc bromide, 0.50 M in THF is sensitive to air and light, and should be stored in a cool, dark place. In addition, it is corrosive and should be handled with care.
Future Directions
In the future, 4-Chlorophenylzinc bromide, 0.50 M in THF may be used in the synthesis of a variety of organic compounds. It may also be used in the synthesis of polymers and in the development of new pharmaceuticals. In addition, 4-Chlorophenylzinc bromide, 0.50 M in THF may be used in the synthesis of dyes and pigments, as well as in the development of new photochemical processes. Finally, 4-Chlorophenylzinc bromide, 0.50 M in THF may be used in the development of new catalysts for organic reactions.
Synthesis Methods
4-Chlorophenylzinc bromide, 0.50 M in THF can be synthesized from the reaction of zinc bromide and 4-chlorophenol. The reaction is carried out in aqueous medium, with the zinc bromide being dissolved in water and the 4-chlorophenol being added as a solution in THF. The reaction is exothermic and is usually carried out at room temperature. The reaction is complete within a few minutes, and the product can be isolated by filtration and then purified by recrystallization.
properties
IUPAC Name |
bromozinc(1+);chlorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl.BrH.Zn/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLNVZGYWFXOJU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=[C-]1)Cl.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zinc, bromo(4-chlorophenyl)- | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

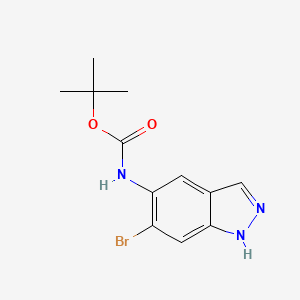
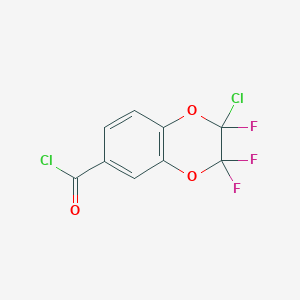
![tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate](/img/structure/B6315374.png)
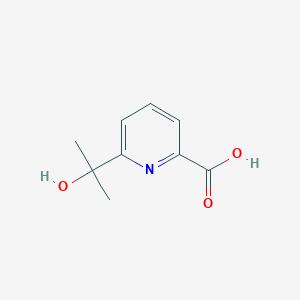

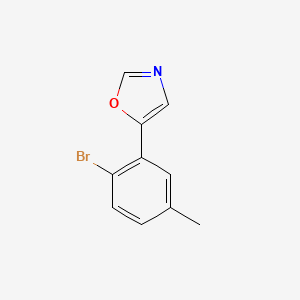

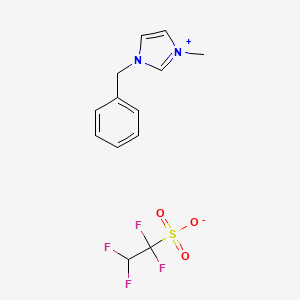
![[(2R,8R)-2-Fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B6315430.png)

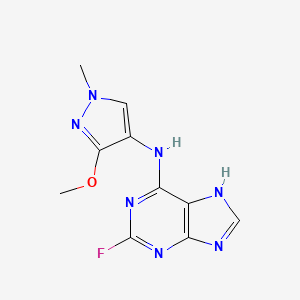
![2-(3-Fluoro-phenyl)-3-iodo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylic acid t-butyl ester, 95%](/img/structure/B6315458.png)
![5-Benzyl-2-(4-fluoro-phenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6315467.png)
![5-Benzyl-2-(4-fluoro-phenyl)-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine](/img/structure/B6315471.png)